N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-21-10-6-9-20(15-21)22(27-2)16-24-23(25)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-15,22H,16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPXQVTZYFPPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Protection of functional groups: Protecting groups are often used to prevent unwanted reactions at specific sites.
Formation of the biphenyl core: This can be achieved through Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl and methoxyphenyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of the 1,3,4-oxadiazole scaffold have been shown to possess high bioactivity against various cancer cell lines, including leukemia and melanoma models. The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth and proliferation .
Table 1: Summary of Anticancer Studies
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Leukemia | 2.09 | |
| Compound B | Melanoma | 1.18 | |
| Compound C | Breast Cancer | 90.47% inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has shown that similar compounds can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Organic Electronics
This compound has potential applications in the field of organic electronics due to its unique electronic properties. The biphenyl structure allows for effective charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films enhances its applicability in these technologies .
Mechanistic Studies
The compound serves as a valuable chemical probe for studying biological mechanisms at the molecular level. Its structural features enable it to interact with various biological targets, facilitating the exploration of signaling pathways and cellular responses. This application is particularly relevant in drug discovery and development processes where understanding target interactions is crucial .
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Methoxy Substituents
- 3'-Methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (7a) Structure: Contains methoxy groups at both the biphenyl 3' position and the aniline 3-position. Activity: Demonstrated potent inhibition of 17β-HSD2 (IC₅₀ = 0.25 µM) due to dual methoxy substitution enhancing hydrophobic interactions with the enzyme’s active site . Metabolism: The methoxy groups reduce oxidative metabolism, improving plasma stability compared to non-methoxy analogs .
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a)
Hydrophobic Substituents
- N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8)
Modifications in the Carboxamide Side Chain
Ethylamine Derivatives
- N-{2-[(3-Hydroxymethylphenyl)(3-Methoxyphenyl)Amino]Ethyl}Acetamide (14) Structure: Contains a flexible ethylamine linker with hydroxyl and methoxy groups. Activity: Demonstrated improved water solubility (logSw = -3.2) compared to rigid analogs, critical for oral bioavailability in melatonin receptor studies .
Thiazole and Pyridine Substitutions
N-(1,3-Thiazol-2-yl)-[1,1'-Biphenyl]-4-Carboxamide (Y030-2401)
N-(3-Pyridinyl)-[1,1'-Biphenyl]-4-Carboxamide
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide, also known by its CAS number 1797557-91-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 375.5 g/mol. The compound features a biphenyl structure with methoxy and carboxamide functional groups that contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit their biological activities through several mechanisms:
- Inhibition of Enzymes : Many biphenyl derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, which is crucial for mitigating oxidative stress in cells .
- Anticancer Activity : Studies suggest that various derivatives targeting specific cancer pathways can lead to significant cytotoxic effects on malignant cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was tested against breast cancer and colorectal cancer cell lines, showing IC50 values in the low micromolar range. This suggests a potent anticancer effect that warrants further investigation into its mechanisms and potential clinical applications.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of biphenyl derivatives revealed that this compound effectively inhibited HDAC activity. This inhibition was correlated with increased acetylation of histones in treated cells, indicating a potential mechanism for its anticancer effects through modulation of gene expression.
Q & A
Q. What are the common synthetic routes for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between biphenyl-4-carboxylic acid derivatives and substituted ethylamine intermediates. For example, glycosylation methods using donor-acceptor strategies (e.g., NIS/TMSOTf activation at low temperatures) can be adapted for introducing methoxy groups . Optimization includes:
- Catalyst screening : Testing Lewis acids (e.g., TMSOTf) for improved yield .
- Solvent selection : Dichloromethane or ethers for better solubility of intermediates .
- Temperature control : Reactions at -40°C to -20°C to minimize side products .
Post-synthesis, purification via column chromatography (ethyl acetate/hexane) is recommended .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.3–3.8 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Biphenyl carbons appear at δ ~120–140 ppm .
- FTIR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Q. What purification methods are effective post-synthesis?
- Methodological Answer :
- Column Chromatography : Use gradient elution (ethyl acetate/hexane) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures to isolate crystalline forms, monitored by TLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound?
- Methodological Answer : Contradictions (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) .
- Isotopic Labeling : Use ¹³C-enriched intermediates to trace carbon environments .
Q. What computational methods are employed to study the compound’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions or stability under thermal stress .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How to design experiments to study the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Fluorescence Quenching : Monitor changes in fluorescence intensity upon target binding .
Q. How to investigate the compound’s stability under various conditions?
- Methodological Answer :
- Stress Testing : Expose to acidic/basic (pH 1–13), oxidative (H₂O₂), or thermal (40–80°C) conditions .
- HPLC Monitoring : Track degradation products using C18 columns and UV detection .
- Kinetic Studies : Determine half-life (t½) via Arrhenius plots at elevated temperatures .
Data Contradiction Analysis
Q. How to address discrepancies in reaction yields reported across studies?
- Methodological Answer :
- Reproduce Conditions : Verify catalyst purity, moisture control, and inert atmosphere .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-substituted intermediates) .
- Design of Experiments (DoE) : Systematically vary parameters (e.g., equivalents, time) to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
